2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone

Description

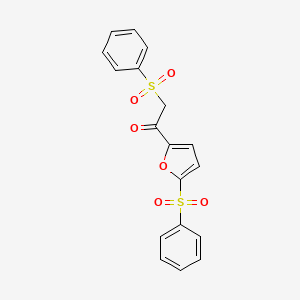

2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone (CAS: MFCD07799894) is a bis-sulfonylated ketone derivative with the molecular formula C₁₈H₁₄O₆S₂ and a molecular weight of 390.424 . Its structure features a central furan ring substituted with two phenylsulfonyl groups at positions 2 and 5, along with an ethanone moiety at position 1.

Properties

Molecular Formula |

C18H14O6S2 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-1-[5-(benzenesulfonyl)furan-2-yl]ethanone |

InChI |

InChI=1S/C18H14O6S2/c19-16(13-25(20,21)14-7-3-1-4-8-14)17-11-12-18(24-17)26(22,23)15-9-5-2-6-10-15/h1-12H,13H2 |

InChI Key |

SLUBWCREKAIMCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(O2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone typically involves the reaction of phenylsulfonyl chloride with a furan derivative under controlled conditions. One common method is the photoredox-catalyzed cascade annulation, where methyl (2-(phenylethynyl)phenyl)sulfanes react with sulfonyl chlorides to form the desired product . The reaction is carried out at ambient temperature, yielding benzothiophenes and benzoselenophenes in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing sulfonyl groups activate adjacent positions for nucleophilic attacks. Key observations include:

-

Nitro-group substitution : In acidic or basic conditions, the nitro group (if present in derivatives) undergoes substitution with amines or thiols to form secondary amines or sulfides .

-

Sulfonyl-group reactions : The phenylsulfonyl moieties participate in nucleophilic displacement with alkoxides or Grignard reagents, yielding ethers or alkylated products.

Example :

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution, though reactivity is moderated by the sulfonyl groups:

-

Nitration : Occurs at the 4-position of the furan ring under nitrating conditions (e.g., HNO₃/H₂SO₄) .

-

Sulfonation : Further sulfonation is limited due to existing sulfonyl groups but may occur under harsh conditions.

Conditions :

| Reaction Type | Reagents | Temperature | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4-Nitro derivative |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging its aryl sulfonyl groups:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl systems .

-

Heck Reaction : Alkenes insert into the furan ring’s C–H bonds in the presence of Pd catalysts .

Mechanism :

Condensation Reactions

The ketone group facilitates condensation with nucleophiles:

-

Hydrazone Formation : Reacts with arylhydrazines to yield hydrazones, useful in medicinal chemistry .

-

Claisen-Schmidt Condensation : Forms α,β-unsaturated ketones with aromatic aldehydes.

Example :

Reduction Reactions

Selective reductions target specific functional groups:

-

Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines.

-

Ketone to Alcohol : NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary alcohol.

Conditions :

| Substrate | Reducing Agent | Product | Yield |

|---|---|---|---|

| Nitro derivative | H₂/Pd-C | Amino derivative | 85–90% |

Stability and Degradation

-

Photodegradation : UV exposure cleaves the sulfonyl-furan bond, forming phenyl sulfonic acids.

-

Hydrolytic Stability : Resists hydrolysis at neutral pH but degrades in strong acids/bases.

This compound’s multifunctional design enables broad utility in synthetic chemistry and drug discovery. Ongoing research focuses on optimizing reaction conditions and exploring novel applications in catalysis and therapeutics .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Agents : Research has indicated that compounds containing phenylsulfonyl and furan moieties exhibit significant antimicrobial activity. The presence of the furan ring enhances the interaction with biological targets, making these compounds potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been investigated, particularly in the context of autoimmune diseases. Studies suggest that derivatives of 2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone can inhibit specific pathways involved in inflammation, thereby providing therapeutic benefits .

Cancer Research : In cancer studies, the compound has shown promise as an inhibitor of certain cancer cell lines. Its mechanism involves disrupting cellular processes critical for cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Synthetic Applications

Synthesis of Sulfone Derivatives : The compound serves as a versatile building block in organic synthesis, particularly in the preparation of sulfone derivatives. Its reactivity allows for various nucleophilic substitutions and condensation reactions, which are essential for synthesizing complex organic molecules .

Epoxidation Reactions : The compound can be utilized in epoxidation reactions through the Corey-Chaykovsky method, where it acts as a sulfur ylide precursor. This application is particularly useful in creating epoxides from carbonyl compounds, which are important intermediates in organic synthesis .

Reaction Mechanisms

Nucleophilic Substitution Reactions : The reactions involving this compound often proceed through nucleophilic substitution mechanisms. Various nucleophiles react with the electrophilic centers of the compound, leading to diverse products that can be characterized by IR and NMR spectroscopy .

Formation of Tetrahydroquinoline Derivatives : The compound has been explored for its ability to form tetrahydroquinoline derivatives through cyclization reactions. These derivatives are valuable due to their biological activities and serve as precursors for further modifications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the broader class of sulfonyl-substituted ethanones, which are widely studied for their synthetic versatility and biological activities. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues with Halogen Substitutions

- 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone (C₁₄H₁₁BrO₃S, MW: 353.26): Synthesized via metal–organic framework (MOF)-catalyzed reactions, yielding 76% under optimized conditions . The bromine substituent enhances electrophilicity compared to the parent compound, making it more reactive in nucleophilic substitutions. Key difference: Lacks the furan backbone and dual sulfonyl groups, reducing steric hindrance but limiting π-conjugation.

- 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone (C₁₄H₁₁ClO₃S, MW: 308.75): Achieved 80% yield under similar MOF-catalyzed conditions . Chlorine’s electron-withdrawing effect stabilizes the ketone moiety, but its smaller atomic radius compared to bromine results in lower polarizability.

Bis-Sulfonyl Derivatives

- 2-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethanone (C₂₀H₁₆O₆S₂, MW: 432.47): Synthesized via microwave-assisted methods, emphasizing rapid reaction kinetics . The para-substituted phenylsulfonyl groups create a linear geometry, contrasting with the angular furan backbone in the target compound. Applications: Used as a precursor for pyrazolo[1,5-a]pyrimidines, highlighting its role in heterocyclic synthesis .

Heterocyclic Analogues

- 2-((5-Amino-4H-1,2,4-triazol-3-yl)thio)-1-(benzofuran-2-yl)ethanone (C₁₂H₁₀N₄O₂S, MW: 298.30): Features a benzofuran core and triazole-thioether linkage, enabling hydrogen bonding and metal coordination .

Sulfinyl and Thioether Variants

- 1-(2-Hydroxyphenyl)-2-(phenylsulfinyl)ethanone (C₁₄H₁₂O₃S, MW: 260.31): The sulfinyl group (SO) instead of sulfonyl (SO₂) reduces electron-withdrawing effects, enhancing solubility in polar solvents . Synthesized via oxidation of thioether precursors with m-CPBA, yielding a lower oxidation state compared to sulfonyl derivatives .

Comparative Data Table

Key Research Findings

- Reactivity : The dual sulfonyl groups in the target compound increase electrophilicity at the ketone carbon, but the furan ring’s rigidity may limit conformational flexibility compared to phenyl analogues .

- Synthetic Efficiency : Halogenated derivatives (e.g., bromo, chloro) achieve moderate-to-high yields (76–80%) under MOF catalysis, while microwave methods favor bis-sulfonyl phenyl derivatives .

- Biological Potential: Compounds like 2-((5-amino-triazol-3-yl)thio)-1-benzofuranylethanone demonstrate antiviral activity, suggesting unexplored opportunities for the target compound .

Biological Activity

2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone, also known by its CAS number 853334-11-9, is a compound of interest due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a complex structure characterized by two phenylsulfonyl groups and a furan moiety, which contribute to its unique biological properties. The compound has been studied for its interactions at the molecular level, influencing various biological pathways.

Research indicates that this compound exhibits a range of biological activities primarily through the following mechanisms:

- Antitumor Activity : Studies have shown that derivatives of phenylsulfonyl compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Its structural components allow it to disrupt bacterial cell walls, leading to cell lysis and death .

- Anti-inflammatory Effects : Inflammation-related pathways are also targeted by this compound. It may modulate the expression of pro-inflammatory cytokines, thus reducing inflammation in various models .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antitumor Activity : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the antiproliferative effects of sulfonamide derivatives on cancer cell lines. The results indicated that the compound could inhibit cell growth significantly at micromolar concentrations .

- Antimicrobial Efficacy : Research demonstrated that the compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported in the low microgram per milliliter range, showcasing its effectiveness compared to standard antibiotics .

- Inflammation Modulation : In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema formation and leukocyte infiltration, suggesting its potential as an anti-inflammatory agent .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic: What are the common synthetic routes for preparing 2-(phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone?

Methodological Answer:

The compound is typically synthesized via sulfonation reactions or coupling strategies. For example:

- Microwave-assisted synthesis (e.g., using aryl sulfonyl chlorides and furan derivatives under controlled heating) can enhance reaction efficiency and yield .

- Multi-step protocols involving Friedel-Crafts acylation followed by sulfonylation are common. X-ray crystallography (as in ) confirms the structural integrity post-synthesis .

- Key reagents : Phenylsulfonyl groups are introduced using benzenesulfonyl chloride, while furan precursors like 2-acetylfuran (CAS 1192-62-7) may serve as starting materials .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray crystallography : Provides precise bond lengths, angles, and crystal packing (e.g., monoclinic system, space group P21/c with β = 119.6°) .

- Spectroscopic techniques :

- FT-IR : Confirms sulfonyl (SO₂) stretches (~1350–1150 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹).

- NMR : ¹H NMR detects furyl protons (δ 6.5–7.5 ppm) and phenylsulfonyl aromatic signals (δ 7.8–8.2 ppm).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 394.4 for related analogs) .

Advanced: What analytical strategies resolve contradictions in spectroscopic data between studies?

Methodological Answer:

Discrepancies in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, impurities, or tautomerism. To address this:

- Control experiments : Repeat synthesis under anhydrous conditions to exclude solvent interference .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Cross-lab verification : Collaborate with independent labs to reproduce data, as done in crystallography studies .

Advanced: How does the electronic nature of the phenylsulfonyl group influence reactivity?

Methodological Answer:

The electron-withdrawing sulfonyl group:

- Deactivates the furan ring , reducing electrophilic substitution but enhancing stability toward oxidation .

- Directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by polarizing the furyl π-system. Computational studies (e.g., molecular electrostatic potential maps) can predict reactive sites .

- Experimental validation : Compare reaction outcomes with non-sulfonylated analogs to isolate electronic effects .

Advanced: What is the compound’s potential in antiproliferative research?

Methodological Answer:

- Mechanistic studies : Analogous sulfonyl-containing compounds inhibit tubulin polymerization or kinase activity. For example, derivatives in showed activity against cancer cell lines (e.g., MCF-7) via apoptosis induction.

- In vitro assays :

- Structure-activity relationship (SAR) : Modify substituents on the phenyl or furyl rings to optimize potency .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Storage : Keep in a cool, dry environment (<25°C) away from ignition sources due to potential flammability (flash point ~175°F) .

Advanced: How do steric effects from the dual phenylsulfonyl groups impact crystallization?

Methodological Answer:

- Crystal packing analysis : The bulky sulfonyl groups induce steric hindrance, leading to non-coplanar aryl rings. This is evident in X-ray data (e.g., dihedral angles >30° between phenyl and furan planes) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during recrystallization, while slow evaporation yields high-quality single crystals .

Advanced: How can computational modeling aid in optimizing synthetic pathways?

Methodological Answer:

- DFT calculations : Predict reaction transition states and energy barriers for sulfonylation steps, reducing trial-and-error in lab workflows.

- Molecular docking : Screen derivatives for bioactivity (e.g., binding to tubulin or kinases) before synthesis .

- Software tools : Use Gaussian or ORCA for quantum mechanics, and AutoDock for virtual screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.